molecular formula C16H21N5O2S B2800223 1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine CAS No. 1312001-32-3

1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine

Cat. No.: B2800223
CAS No.: 1312001-32-3
M. Wt: 347.44
InChI Key: WFAUUNGGGKQWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-Phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine is a sophisticated synthetic compound designed for advanced pharmaceutical and agrochemical research. This molecule integrates a piperazine core, a 1,2,4-triazole ring, and a unique (E)-styrenesulfonyl group, creating a multifunctional scaffold with significant potential in drug discovery. Research Applications and Value: The core components of this reagent are established pharmacophores in medicinal chemistry. The piperazine ring is a privileged structure in drug design, known to enhance aqueous solubility and improve the pharmacokinetic profiles of lead compounds . It is a key building block in molecules investigated for treating various conditions, including cancer, atherosclerosis, and infectious diseases . The 1,2,4-triazole moiety is another highly valued heterocycle due to its wide spectrum of biological activities. Researchers have utilized triazole derivatives as potent antifungal , anticancer , antiviral , and anticonvulsant agents. The incorporation of a sulfonyl group often contributes to enhanced binding affinity and metabolic stability. Mechanism of Action and Research Utility: While the specific mechanism of action for this novel compound is a subject for ongoing research, its design suggests potential as a valuable scaffold for developing enzyme inhibitors. The structure allows for interaction with diverse biological targets. Piperazine and triazole-containing compounds have been reported to act as inhibitors for enzymes such as autotaxin (involved in cancer progression) and acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1, a target for atherosclerosis and neurodegenerative diseases) . The hybrid structure makes it an excellent candidate for generating novel chemical libraries via further synthetic modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Handling and Usage: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c22-24(23,13-6-16-4-2-1-3-5-16)21-11-8-19(9-12-21)7-10-20-15-17-14-18-20/h1-6,13-15H,7-12H2/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAUUNGGGKQWNJ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=NC=N2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C=NC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This compound combines structural elements from piperazine and triazole, which are known for their diverse biological properties, including antifungal, antibacterial, and antitumor activities. This article reviews the biological activity of this compound based on available literature and research findings.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. The incorporation of the triazole moiety suggests potential antifungal activity by inhibiting ergosterol biosynthesis in fungi, akin to other azole antifungals. Additionally, the piperazine ring may contribute to the modulation of neurotransmitter systems, particularly in the context of psychiatric disorders.

Antifungal Activity

A study conducted on alkylated piperazines and piperazine-azole hybrids demonstrated that compounds with similar structures exhibited significant antifungal activity against various strains of Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for established antifungal agents like fluconazole, indicating a promising therapeutic profile .

CompoundMIC (µg/mL)Activity Against
This compoundTBDC. albicans, A. fumigatus
Fluconazole8C. albicans

Cytotoxicity Studies

In vitro cytotoxicity studies are essential to evaluate the safety profile of new compounds. Research on related piperazine derivatives has shown varying levels of cytotoxicity against mammalian cell lines. For instance, some derivatives were less hemolytic compared to voriconazole, suggesting a favorable safety margin . Further studies are required to assess the cytotoxic effects specifically associated with this compound.

Comparison with Similar Compounds

Structural Analogs with Sulfonyl Groups

Compound Name Sulfonyl Substituent Other Substituents Key Properties/Activities Reference
1-Methyl-4-[2-(4-methylbenzenesulfonyl)ethyl]piperazine Tosyl (p-toluenesulfonyl) Methyl group on piperazine Improved solubility; no reported bioactivity
1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine 4-Acetylphenylsulfonyl Methyl on piperazine Potential kinase inhibition; uncharacterized
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenylpropenyl]piperazine Naphthylsulfonyl Propenyl group Enhanced lipophilicity; structural analog for receptor studies
Target Compound (E)-2-Phenylethenylsulfonyl 2-(1,2,4-Triazol-1-yl)ethyl Antifungal potential; triazole enhances activity

Key Observations :

  • The target compound’s (E)-2-phenylethenylsulfonyl group balances lipophilicity and electronic effects, differing from bulkier naphthyl () or acetylphenyl () substituents.
  • The triazolylethyl group distinguishes it from analogs with simple alkyl or aryl groups, likely enhancing antifungal efficacy via hydrogen bonding .

Analogs with Heterocyclic Substituents

Compound Name Heterocyclic Group Additional Features Activity Reference
1-Methanesulfonyl-4-(4-phenylthiazol-2-yl)piperazine Thiazole Methanesulfonyl Unspecified; thiazole may modulate dopamine/serotonin transport
Fluconazole derivatives () 1,2,4-Triazole Piperazine-linked side chains 4–8× higher antifungal activity vs. fluconazole
Target Compound 1,2,4-Triazole Sulfonyl-phenylethenyl linker Expected synergy of triazole and sulfonyl groups for antifungal/antimicrobial use

Key Observations :

  • Thiazole-containing analogs () may target neurotransmitter transporters, whereas triazole derivatives (, Target) prioritize antifungal action.
  • The target’s triazole group aligns with ’s findings, where such substitutions significantly improved activity against Candida albicans.

Pharmacological and Physicochemical Properties

  • Antifungal Activity : The triazole moiety in the target compound suggests efficacy comparable to ’s derivatives, which showed MIC values surpassing fluconazole. The sulfonyl group may further enhance bioavailability .
  • Solubility and Stability : The (E)-styrenylsulfonyl group may confer moderate lipophilicity, intermediate between naphthyl (high) and acetylphenyl (moderate) analogs. The triazole’s polarity could improve aqueous solubility relative to thiazole-containing compounds .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the E-configuration of the styrenyl sulfonyl group and piperazine ring substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) and detects trace impurities .
  • HPLC : Quantifies purity (>98% for pharmacological studies) and identifies polar byproducts .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How can conflicting data on biological activity be resolved for piperazine-triazole derivatives?

Advanced
Contradictions in reported activities (e.g., antimicrobial vs. CNS effects) arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial testing; IC₅₀ for enzyme inhibition) .
  • Metabolic Stability : Use hepatic microsome assays to differentiate intrinsic activity from pharmacokinetic artifacts .
  • Target Profiling : Employ computational docking (e.g., AutoDock Vina) to predict binding affinities to receptors like 5-HT₁A or COX-2 .
  • Orthogonal Models : Validate in vivo results using CRISPR-edited cell lines to isolate target-specific effects .

What structural features govern the compound’s reactivity and pharmacological potential?

Q. Basic

  • Piperazine Core : Enhances solubility and serves as a scaffold for functional group attachment .
  • Sulfonyl Group : Improves metabolic stability and facilitates hydrogen bonding with biological targets .
  • Triazole Moiety : Imparts π-π stacking interactions and modulates selectivity toward kinases or GPCRs .
  • Styrenyl Group : The E-configuration optimizes steric compatibility with hydrophobic binding pockets .

What computational methods are used to predict interactions with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with antibacterial activity (R² > 0.85) .
  • Free Energy Perturbation (FEP) : Predict affinity changes upon triazole ring modifications (ΔΔG < ±1 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., logBB > 0.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.